Product packaging for Eumenine mastoparan-AF(Cat. No.:)

Eumenine mastoparan-AF

Cat. No.: B1576612
Attention: For research use only. Not for human or veterinary use.
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Description

Eumenine mastoparan-AF (EMP-AF) is a tetradecapeptide isolated from the venom of the solitary wasp Anterhynchium flavomarginatum micado . With the primary sequence Ile-Asn-Leu-Leu-Lys-Ile-Ala-Lys-Gly-Ile-Ile-Lys-Ser-Leu-NH2, it shares characteristic features with mastoparan peptides, including a high content of hydrophobic and basic amino acids and a C-terminal amidation group that is crucial for its biological activity . This structure allows the peptide to adopt a cationic amphipathic α-helical conformation in membrane-mimetic environments, which is key to its mechanism of action . This peptide is a valuable research tool in the study of innate immune responses. It exhibits potent degranulation activity, stimulating histamine release from rat peritoneal mast cells and the RBL-2H3 mast cell line . Its activity is associated with non-immunological activation via receptors such as the G protein-coupled receptor MRGPRX2 . EMP-AF also demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a compound of interest for investigating new anti-infective agents . Furthermore, it affects cell membranes, showing hemolytic activity in human erythrocytes and the ability to permeate anionic liposomes . Beyond these activities, EMP-AF has been shown to disrupt neuromuscular transmission in lobster walking leg preparations, indicating a neurotoxic effect . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

bioactivity

Antibacterial

sequence

INLLKIAKGIIKSL

Origin of Product

United States

Structural Elucidation and Conformational Dynamics of Eumenine Mastoparan Af

Primary Structure Analysis

The foundational structure of a peptide is its amino acid sequence, which dictates its fundamental chemical properties and potential for higher-order folding.

Amino Acid Sequence Determination

The primary structure of Eumenine mastoparan-AF was determined through a combination of Edman degradation and FAB-MS/MS analysis, and later confirmed by solid-phase synthesis. nih.gov It is a tetradecapeptide, meaning it is composed of 14 amino acids. nih.govuniprot.org The sequence is rich in hydrophobic and basic amino acids, a characteristic feature of mastoparan (B549812) peptides. nih.govcabidigitallibrary.org

PositionAmino Acid (Three-Letter Code)Amino Acid (One-Letter Code)
1IsoleucineI
2AsparagineN
3LeucineL
4LeucineL
5Lysine (B10760008)K
6IsoleucineI
7AlanineA
8LysineK
9GlycineG
10IsoleucineI
11IsoleucineI
12LysineK
13SerineS
14LeucineL

Table 1: Amino Acid Sequence of this compound nih.gov

Role of C-Terminal Amidation

A key post-translational modification of EMP-AF is the amidation of its C-terminus. nih.govcabidigitallibrary.org This feature, where the typical carboxyl group is replaced by an amide group, is crucial for its biological activity. cabidigitallibrary.orgfrontiersin.org The C-terminal amidation is important for stabilizing the secondary α-helical structure of the peptide. uniprot.orgmdpi.com The non-amidated form of the peptide, with a free carboxyl C-terminus, exhibits reduced activity. nih.govacs.org This difference in activity is not solely due to the change in net positive charge but is also attributed to a structural perturbation of the amphipathic α-helix, which affects its ability to interact with and disrupt cell membranes. nih.govacs.org Studies have shown that the loss of a hydrogen bond between the C-terminal amide of Leucine-14 and the backbone carbonyl of Isoleucine-11 in the non-amidated form leads to a significant modification of its structural dynamics. nih.govacs.org

Secondary and Tertiary Structural Characterization

The biological function of this compound is intimately tied to its three-dimensional structure, which can change in response to its environment.

Induction of α-Helical Conformation in Amphiphilic Environments

In aqueous solutions, EMP-AF exists in a random coil conformation. nih.govacs.org However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) and sodium dodecyl sulfate (B86663) (SDS) micelles, it undergoes a significant conformational change to adopt a predominantly α-helical structure. mdpi.comnih.govacs.org This induced helicity is a hallmark of many membrane-active peptides and is essential for their function. mdpi.com The amphipathic nature of this α-helix, with distinct hydrophobic and hydrophilic faces, facilitates its interaction with cell membranes.

Conformational Transitions in Different Solvents and Membrane Mimics

The transition of EMP-AF from a random coil to an α-helix is a key aspect of its mechanism of action. Circular dichroism (CD) spectroscopy has been instrumental in monitoring these conformational changes. nih.govacs.orgresearchgate.net In aqueous buffer, the CD spectrum is characteristic of a random coil. researchgate.net Upon the addition of TFE or SDS micelles, the spectrum shifts to one indicative of a high α-helical content. nih.govacs.orgresearchgate.net

NMR studies in a 30% TFE solution have revealed that both the amidated (EMP-AF-NH2) and the carboxyl-free C-terminal form (EMP-AF-COO-) fold into an α-helix for most of their length. nih.govacs.org However, they exhibit differences in molecular rigidity, with the amidated form existing mainly as a rigid structure. nih.govacs.org In contrast, the non-amidated peptide shows two helical segments that fluctuate more independently. nih.govacs.org The peptide also shows the ability to permeate anionic liposomes to a greater extent than neutral ones, and this permeation ability is correlated with the amount of helical conformation the peptide assumes in these environments. researchgate.netunesp.br

Structure-Activity Relationships

The relationship between the structure of this compound and its biological activities is a critical area of study. The C-terminal amidation is vital; its removal to create a carboxylated C-terminus results in a significant reduction in antimicrobial and hemolytic activity. frontiersin.org This modification not only reduces the net positive charge but also perturbs the stability of the amphipathic α-helix, impacting its membrane-disrupting capabilities. nih.govacs.org

Impact of Amino Acid Substitutions and Truncations

The relationship between the structure and activity of EM-AF has been investigated through the synthesis and analysis of various analogs, revealing the critical role of specific residues and modifications.

Truncation of the peptide has also been shown to have a profound impact on its activity. The removal of the first three amino acid residues from the N-terminus (Ile-Asn-Leu) results in an analog that is completely inactive, both in terms of permeating liposomes and in its antibacterial effects. frontiersin.orgresearchgate.net This indicates that the full length of the peptide, particularly the N-terminal region, is essential for its biological function.

Influence of Hydrophobicity, Charge, and Amphiphilicity

The biological activities of EM-AF are intrinsically linked to its physicochemical properties, namely its hydrophobicity, net positive charge, and amphiphilicity.

Hydrophobicity : The high proportion of hydrophobic residues is a key determinant of the peptide's ability to interact with and disrupt cell membranes. nih.gov However, there is a delicate balance, as excessively high hydrophobicity can lead to non-specific aggregation and increased hemolysis, while very low levels can abolish activity altogether. nih.gov

Charge : The net positive charge of EM-AF, conferred by its lysine residues, is crucial for its initial electrostatic interaction with the negatively charged components of target cell membranes, such as bacterial membranes. researchgate.net A reduction in the net positive charge, as seen in the carboxylated analog, is associated with a decrease in biological activity. acs.org

Amphiphilicity : When EM-AF adopts an α-helical conformation in a membrane environment, it exhibits a distinct amphipathic character, with the hydrophobic and hydrophilic residues segregating on opposite faces of the helix. nih.gov This spatial arrangement is fundamental to its membrane-disrupting mechanism. Any structural perturbation that affects this amphipathic α-helix can impair the peptide's ability to perturb cell membranes. acs.org

Computational and Biophysical Modeling of this compound

Molecular Dynamics Simulations of Peptide Conformation

Molecular dynamics (MD) simulations have provided valuable atomic-level insights into the conformational behavior of EM-AF in different environments. remedypublications.com In aqueous solutions, the peptide tends to adopt a random coil conformation. acs.orgnih.gov However, upon interaction with a membrane-mimicking environment, such as a mixture of water and trifluoroethanol (TFE) or in the presence of sodium dodecyl sulphate (SDS) micelles, it undergoes a conformational switch to a predominantly α-helical structure. acs.orgnih.govmdpi.com

A 5-nanosecond MD simulation of both the amidated (EMP-AF-NH₂) and carboxylated (EMP-AF-COO⁻) forms of the peptide in a water/TFE environment revealed significant differences in their structural dynamics. acs.orgnih.gov The simulation showed that a key hydrogen bond between the C-terminal Leu14-NH₂ and the backbone carbonyl of Ile11 is present in the amidated form but absent in the carboxylated analog. acs.orgnih.govresearchgate.net The loss of this hydrogen bond in EMP-AF-COO⁻ leads to a notable modification of its structural dynamics.

Studies on Conformational Flexibility and Rigidity

Biophysical studies, particularly using circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy, have corroborated the findings from MD simulations and provided further details on the conformational flexibility of EM-AF.

CD spectroscopy confirms that EM-AF transitions from a random coil in aqueous buffer to an α-helical structure in membrane-mimicking environments like TFE and SDS micelles. acs.orgnih.govresearchgate.net NMR data in 30% TFE further reveals that while both the amidated and carboxylated forms fold into an α-helix for most of their length, they differ in molecular rigidity. acs.orgnih.gov

Essential dynamics analysis of the MD simulation trajectories indicates that the amidated EM-AF exists mainly as a rigid and stable α-helical structure. acs.orgnih.gov In contrast, the less active carboxylated form, EMP-AF-COO⁻, displays two separate helical stretches that fluctuate with a degree of independence. acs.orgnih.gov This increased flexibility and less stable helical structure in the carboxylated analog is thought to be a primary reason for its reduced biological activity, suggesting that a stable, rigid α-helical conformation is crucial for effective membrane perturbation. acs.orgnih.gov The natural, amidated peptide is more ordered, with a high α-helix content (83%), while the carboxylated form has a significantly lower helical content (31%) and greater conformational freedom. nih.gov

Molecular and Cellular Mechanisms of Action of Eumenine Mastoparan Af

Membrane Interaction and Disruption Mechanisms

The primary mode of action for EMP-AF involves direct interaction with the lipid bilayers of cell membranes. This interaction is facilitated by its amphipathic α-helical structure, which it adopts in a membrane environment. nih.govresearchgate.net This structure presents distinct hydrophobic and hydrophilic faces, allowing it to interface with both the lipid core and the aqueous environment, leading to membrane perturbation and permeabilization. nih.gov

Permeabilization of Model Lipid Bilayers (Liposomes)

Studies utilizing model lipid bilayers, such as liposomes, have been instrumental in characterizing the membrane-disrupting capabilities of EMP-AF. These artificial vesicles allow for a controlled investigation of how the peptide interacts with lipids and induces leakage of internal contents.

Research has demonstrated that EMP-AF exhibits a preferential interaction with anionic lipid bilayers over neutral ones. nih.gov The peptide is capable of permeating anionic liposomes to a significant degree, while its effect on neutral liposomes is less extensive. nih.gov This selectivity is attributed to the initial electrostatic attraction between the cationic peptide and the negatively charged surface of anionic membranes, which are characteristic of bacterial cells. This initial binding is a critical first step that facilitates subsequent hydrophobic interactions and membrane insertion. The ability of EMP-AF to cause permeabilization is strongly correlated with the amount of α-helical conformation the peptide assumes within these different lipid environments. nih.gov

Table 1: Differential Membrane Interaction of Eumenine Mastoparan-AF

Membrane TypeInteraction StrengthPermeabilization LevelReference
Anionic HighSignificant nih.gov
Neutral LowLess Extensive nih.gov

Theoretical Models of Membrane Perturbation (e.g., Barrel-Stave, Toroidal Pore, Carpet Models)

Several theoretical models describe how antimicrobial peptides disrupt membranes. mdpi.comnih.gov While the precise mechanism for EMP-AF is not definitively assigned to a single model, its actions align with characteristics of the more disruptive models.

Barrel-Stave Model: In this model, peptides insert into the membrane and aggregate to form a barrel-like channel, with their hydrophobic surfaces facing the lipids and hydrophilic surfaces lining the aqueous pore. mdpi.comnih.gov

Toroidal Pore Model: Here, the peptides induce a high degree of membrane curvature, causing the lipid monolayers to bend continuously from the outer to the inner leaflet, forming a pore lined by both the peptides and the lipid head groups. mdpi.comnih.gov

Carpet Model: Peptides accumulate on the membrane surface, forming a "carpet-like" layer. researchgate.net Once a critical concentration is reached, this layer disrupts the membrane's integrity, leading to the formation of transient pores or the complete micellization and disintegration of the bilayer. nih.govresearchgate.net

Observations of membranes treated with mastoparan-AF reveal multiple forms of disruption, including the formation of abnormal dents, large perforations, vesicle budding, and irregular pits or pores. mdpi.com This varied and extensive damage pattern suggests a mechanism that is less ordered than the barrel-stave model and more consistent with the disruptive actions of the toroidal pore or carpet models , which involve significant perturbation of the bilayer structure. mdpi.comnih.gov

Table 2: Theoretical Models of Membrane Perturbation

ModelDescriptionRelevance to EMP-AF
Barrel-Stave Peptides form a stable, barrel-like transmembrane channel. mdpi.comLess likely; observed damage is extensive and irregular. mdpi.com
Toroidal Pore Peptides and lipid head groups line the pore, causing membrane curvature. mdpi.comPlausible; consistent with significant membrane perturbation.
Carpet Peptides accumulate on the surface, causing widespread disruption at a threshold concentration. researchgate.netPlausible; aligns with the requirement for peptide accumulation and varied membrane damage. nih.govmdpi.com

Accumulation and Concentration Thresholds at Cellular Membranes

The activity of EMP-AF is dependent on reaching a critical concentration at the membrane surface. nih.gov Research suggests that its mechanism of action involves a "threshold in the accumulation of the peptide at the level of the cell membrane." nih.gov This concept is a key feature of the carpet model, where the peptide must first bind to and cover a significant area of the membrane before lytic events are triggered. Below this threshold concentration, the peptide may bind to the membrane without causing significant disruption. Once the concentration is sufficient, the cooperative action of the accumulated peptides leads to a loss of membrane integrity. nih.gov

Interaction with Specific Cellular Components

Beyond general membrane disruption, members of the mastoparan (B549812) family are known to interact with specific cellular proteins, most notably G-protein coupled receptors (GPCRs), which can trigger downstream signaling cascades.

Modulation of G-Protein Coupled Receptors (GPCRs)

Mastoparans are widely recognized for their ability to directly activate GTP-binding regulatory proteins (G proteins), often by mimicking the structure of an activated GPCR. nih.govwikipedia.org This interaction can stimulate G-protein-mediated signaling pathways. For instance, mastoparans can increase the GTPase activity of G proteins and accelerate the exchange of GDP for GTP, effectively turning on the G-protein signal. wikipedia.org

Studies on related mastoparans, such as Mastoparan-X, show that upon binding to G proteins, the peptide adopts an amphiphilic α-helical conformation, which is crucial for its activity. nih.govnih.gov Other mastoparans have been shown to activate specific receptors, like the Mas-related G protein-coupled receptor member X2 (MRGPRX2), to induce mast cell degranulation. mdpi.com While direct studies on EMP-AF's interaction with specific GPCRs are limited, its structural and functional similarity to other mastoparans strongly suggests it shares the ability to modulate G-protein signaling pathways. nih.govnih.gov This interaction represents a distinct mechanism of action that complements its direct membrane-disrupting effects.

Interaction with Endosomal Membrane Proteins

Current research suggests that mastoparans, including EMP-AF, can traverse cell membranes to interact with intracellular components. Some studies propose that after crossing the cell membrane, mastoparans can directly recognize and interact with intracellular proteins and activate endosomes, contributing to processes like mast cell degranulation. mdpi.com The peptide's ability to permeate membranes is a key aspect of its mechanism, allowing it to access and influence endosomal pathways and other internal cellular machinery.

Depolarization of Excitable Membranes (e.g., Muscle Cells)

This compound has been shown to affect neuromuscular transmission, indicating its ability to interact with and depolarize excitable membranes. nih.govunesp.br This action is characteristic of many venom peptides, which often target ion channels or disrupt the membrane integrity of nerve and muscle cells. nih.gov The peptide's amphipathic nature facilitates its insertion into the phospholipid bilayer of these cells. This insertion can lead to the formation of pores or channels, or otherwise disrupt the membrane's structure, causing an increase in permeability to ions like K+. mdpi.comnih.gov This uncontrolled ion flow disrupts the normal membrane potential, leading to depolarization and subsequent effects on cellular function, such as altered neuromuscular transmission. nih.govunesp.br

Intracellular Signaling Pathway Modulation

Activation of Phospholipases (e.g., PLA2, PLC, PLD)

Mastoparans are known to stimulate the activity of various phospholipases, which are critical enzymes in signal transduction.

Phospholipase A2 (PLA2): Mastoparans can significantly increase the activity of PLA2, an enzyme that catalyzes the hydrolysis of phospholipids (B1166683) to release arachidonic acid. nih.gov This stimulation of PLA2 activity has been observed in various cell types, including mast cells. nih.gov Arachidonic acid is a precursor for various inflammatory mediators, contributing to the physiological effects of wasp venom.

Phospholipase C (PLC): The activation of G protein-coupled receptors by some mastoparans can lead to the stimulation of the PLC signaling pathway. nih.gov PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which act as second messengers to trigger calcium release from intracellular stores and activate protein kinase C (PKC), respectively. nih.govnih.gov

Phospholipase D (PLD): Studies have shown that mastoparan can selectively activate PLD2, an isoform of PLD, in the plasma membranes of mast cells. nih.govjefferson.edu This activation appears to be independent of G-proteins and other common signaling factors like protein kinase C. nih.gov

Table 1: Effect of Mastoparans on Phospholipase Activity

Phospholipase Effect of Mastoparan Key Downstream Events
PLA2 Stimulation Release of arachidonic acid
PLC Activation (often G-protein mediated) Generation of IP3 and DAG, leading to Ca2+ release and PKC activation
PLD2 Selective activation Hydrolysis of phosphatidylcholine

Regulation of Secretory Processes (e.g., Serotonin (B10506) and Insulin (B600854) Release)

The action of mastoparans on intracellular signaling, particularly the elevation of cytosolic free Ca2+, influences various secretory processes.

Serotonin Release: Mast cell degranulation, a primary activity of EMP-AF, results in the release of various pre-formed mediators, including serotonin and histamine (B1213489). frontiersin.org This release is a direct consequence of the peptide's ability to trigger the exocytosis of secretory granules.

Insulin Release: Mastoparan has been demonstrated to stimulate the release of insulin and glucagon (B607659) from pancreatic islets in a dose-dependent manner. nih.gov This effect is linked to the activation of a pertussis toxin-sensitive G-protein and the subsequent activation of phospholipase C, leading to an increase in intracellular Ca2+ that triggers hormone exocytosis. nih.gov Interestingly, serotonin itself, when acting intracellularly, can modulate insulin secretion through a process called serotonylation of key GTPases involved in the exocytotic machinery. plos.org

Impact on Mast Cell Degranulation Pathways

This compound is a potent mast cell degranulating peptide. nih.govunesp.br The degranulation process involves the fusion of intracellular granules with the plasma membrane, releasing a host of inflammatory mediators. Mastoparans can trigger this process through several proposed mechanisms:

G-Protein Activation: Some mastoparans are known to activate mast cells by interacting with G protein-coupled receptors, such as the Mas-related G protein-coupled receptor member X2 (MRGPRX2). mdpi.comnih.gov This interaction initiates a signaling cascade, often involving the Gαq/PLCγ1/IP3/Ca2+ pathway, culminating in degranulation. mdpi.comnih.gov

Direct Membrane Perturbation: The peptide's ability to insert into and disrupt the cell membrane can cause a direct influx of extracellular calcium, a key trigger for degranulation. nih.gov

Intracellular Targets: As mentioned, mastoparans may also act on intracellular targets after crossing the membrane, directly activating endosomes and other components of the exocytotic pathway. mdpi.com

The C-terminal amidation of EMP-AF is critical for its potent degranulating activity. nih.govunesp.br

Table 2: Research Findings on this compound (EMP-AF) Activity

Biological Activity Cell/System Studied Key Finding Reference
Mast Cell Degranulation Rat peritoneal mast cells, RBL-2H3 cells EMP-AF stimulates degranulation. nih.govunesp.br
Neuromuscular Transmission Lobster walking leg preparation EMP-AF affects neuromuscular transmission. nih.govunesp.br
Membrane Permeation Anionic and neutral liposomes EMP-AF permeates anionic liposomes more effectively. nih.gov

Biological Activities of Eumenine Mastoparan Af in Research Models

Antimicrobial Spectrum and Efficacy

EMP-AF demonstrates a broad spectrum of antimicrobial activity, encompassing both Gram-positive and Gram-negative bacteria. nih.gov The peptide's efficacy is significantly influenced by its structure; its natural form with an amidated C-terminus is more active than analogs with a carboxylated C-terminus. frontiersin.orgnih.gov Furthermore, the removal of the first three amino acid residues from the N-terminus renders the peptide inactive. nih.govfrontiersin.org

EMP-AF has been shown to possess inhibitory and bactericidal effects against Gram-positive bacteria. nih.govfrontiersin.org In a study assessing its antibacterial properties, EMP-AF demonstrated notable activity against Staphylococcus aureus subsp. aureus. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were both determined to be 16 µg/mL against this strain. mdpi.com

The peptide exhibits potent activity against various Gram-negative bacterial strains. nih.govfrontiersin.org Its efficacy has been particularly noted against pathogenic and multi-antibiotic resistant strains of Escherichia coli. mdpi.com For instance, against the hemolytic E. coli O157:H7, the MIC and MBC were found to be in the range of 16 to 32 μg/mL. mdpi.com The peptide showed even greater potency against other diarrheagenic E. coli veterinary clinical isolates, with MIC and MBC values as low as 4 to 8 μg/mL. mdpi.com

Table 1: Antibacterial Activity of Eumenine Mastoparan-AF Data sourced from a study on multi-antibiotic resistant Escherichia coli O157:H7. mdpi.com

Bacterial StrainGram TypeMedian MIC (μg/mL)Median MBC (μg/mL)
Staphylococcus aureus subsp. aureusGram-Positive1616
Escherichia coli O157:H7Gram-Negative16 - 3216 - 32
Escherichia coli 237 (clinical isolate)Gram-Negative44
Escherichia coli 232 (clinical isolate)Gram-Negative88

In contrast to its potent antibacterial effects, the antifungal activity of this compound appears to be limited. Research indicates that the peptide is virtually inactive against yeast. nih.gov Another study that tested a range of mastoparan (B549812) peptides and their analogs reported that EMP-AF showed limited to no antifungal activity against Candida albicans and Histoplasma capsulatum. nih.gov

EMP-AF has demonstrated moderate antiprotozoal activity. Specifically, it has been tested against the promastigote stage of Leishmania major, the protozoan parasite responsible for leishmaniasis. frontiersin.org In these studies, EMP-AF exhibited leishmanicidal effects with a half-maximal inhibitory concentration (IC50) ranging from 20 to 40 µM. frontiersin.org

Neurobiological Modulation in Invertebrate Models

Beyond its antimicrobial activities, EMP-AF has been found to influence neuronal processes in invertebrate systems.

Early research into the biological activities of this compound identified its effects on the nervous system of invertebrates. nih.govunesp.br Specifically, the peptide was found to affect neuromuscular transmission in the lobster walking leg preparation, indicating its potential to modulate nerve-muscle communication in this model. nih.govunesp.brcapes.gov.br

Analysis of Muscle Membrane Potential Changes

Research has indicated that this compound exerts effects on neuromuscular transmission. Studies conducted on the lobster walking leg preparation have shown that EMP-AF influences the communication between nerves and muscle fibers. nih.govunesp.brresearchgate.net However, detailed, publicly available research specifying the precise nature of the changes in muscle membrane potential, such as depolarization or hyperpolarization events, remains limited. The primary study by Konno et al. (2000) notes this effect but does not provide in-depth electrophysiological data on muscle membrane potential alterations. nih.gov

In Vitro Cytotoxicity on Cell Lines

The cytotoxic profile of this compound has been evaluated against both non-erythrocytic mammalian cells and other cell types, revealing a range of activities.

Effects on Non-Erythrocytic Mammalian Cell Lines (e.g., RBL-2H3, Cancer Cell Lines for mechanistic study)

This compound has demonstrated distinct biological activity on the rat basophilic leukemia cell line, RBL-2H3. Research has shown that EMP-AF stimulates degranulation in these cells, a process where cellular granules release their contents. nih.govunesp.br This activity is comparable to that of other mastoparans. nih.gov While this highlights a clear biological effect, specific data quantifying the cytotoxicity of EMP-AF in terms of IC50 values on RBL-2H3 cells are not extensively detailed in the available literature.

Investigations into the direct cytotoxic effects of this compound on cancer cell lines for mechanistic studies are not prominently documented in existing research. While the broader class of mastoparan peptides has been noted for its anticancer properties, specific studies focusing on the mechanisms of EMP-AF against cancer cells are limited. nih.govactascientific.comresearchgate.net

Comparative Susceptibility of Different Cell Types

This compound exhibits varying degrees of cytotoxicity across different cell types, highlighting a degree of selectivity in its action. The peptide has been shown to possess significant hemolytic activity, meaning it can lyse red blood cells. Studies on human erythrocytes have determined a 50% effective concentration (EC50) for hemolysis to be 5 x 10⁻⁵ M. mdpi.com

In addition to its effects on mammalian cells, EMP-AF has demonstrated moderate activity against the promastigote stage of the protozoan parasite Leishmania major. The 50% inhibitory concentration (IC50) for this activity has been reported to be in the range of 20 to 40 µM. frontiersin.org

This available data indicates that this compound is biologically active against a range of cell types, from mammalian erythrocytes and mast cells to protozoan parasites. A direct comparison of its potency is challenging without a specific IC50 value for a non-erythrocytic mammalian cell line. However, the existing data provides a preliminary understanding of its differential cytotoxicity.

Cell TypeBiological EffectEffective Concentration
Human ErythrocytesHemolysisEC50: 5 x 10⁻⁵ M mdpi.com
Leishmania major promastigotesInhibitionIC50: 20 - 40 µM frontiersin.org
RBL-2H3 cellsDegranulationActivity observed, specific IC50 for cytotoxicity not detailed nih.govunesp.br

Advanced Research Methodologies Applied to Eumenine Mastoparan Af

Isolation, Purification, and Characterization Techniques

The initial analysis of EMP-AF involves its separation from the complex mixture of components in wasp venom, followed by purification and primary structure determination.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purification of peptides like EMP-AF from crude venom extracts. Researchers have successfully employed semipreparative reverse-phase HPLC (RP-HPLC) to achieve high purity of the peptide. unesp.br This method separates molecules based on their hydrophobicity.

For the purification of EMP-AF, a C18 column is typically used, where the peptide binds to the hydrophobic stationary phase and is later eluted by a gradient of an organic solvent, such as acetonitrile, in water. unesp.brmdpi.com A modifier like trifluoroacetic acid (TFA) is commonly added to the mobile phase to improve peak resolution. unesp.brmdpi.com The homogeneity of the synthetic peptide used for corroborative studies is also assessed by analytical HPLC to ensure a purity of over 95%. unesp.brmdpi.com

Mass spectrometry (MS) is an indispensable tool for determining the precise molecular weight and amino acid sequence of peptides. For the initial structural analysis of Eumenine mastoparan-AF, Fast Atom Bombardment tandem mass spectrometry (FAB-MS/MS) was utilized. nih.govunesp.br This technique involves bombarding the sample with a high-energy beam of atoms to ionize the peptide, allowing for accurate mass determination and fragmentation analysis to deduce the sequence.

While FAB-MS/MS was central to the original characterization of EMP-AF, other modern "soft ionization" MS techniques are widely used for peptide analysis and are relevant to the broader class of mastoparans. nih.govunesp.br These include:

Electrospray Ionization (ESI-MS): Often coupled with liquid chromatography (LC-MS), ESI is effective for analyzing complex mixtures and provides high-resolution mass data. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This method is highly sensitive and tolerant of contaminants, making it ideal for peptide mass fingerprinting and sequencing. creative-proteomics.comyoutube.com

These mass spectrometry techniques collectively provide a powerful platform for the de novo sequencing and characterization of novel peptides from natural sources.

Edman degradation is a classic chemical method used to determine the amino acid sequence of a peptide from its N-terminus. metwarebio.comwikipedia.org The process involves a stepwise cleavage of the N-terminal amino acid residue, which is then identified. metwarebio.com This technique was employed in conjunction with FAB-MS/MS to analyze and confirm the primary structure of this compound. nih.govresearchgate.net

The sequence of EMP-AF was determined to be a tetradecapeptide with an amidated C-terminus. nih.gov The use of Edman degradation provided unambiguous verification of the sequence obtained from mass spectrometry data. nih.govresearchgate.net

PropertyDescription
Full Sequence Ile-Asn-Leu-Leu-Lys-Ile-Ala-Lys-Gly-Ile-Ile-Lys-Ser-Leu-NH₂
Peptide Length 14 amino acid residues
C-Terminus Amidated
Basic Residues Lysine (B10760008) (Lys) at positions 5, 8, 12
Hydrophobic Residues Isoleucine (Ile), Leucine (Leu), Alanine (Ala)
Data derived from research on the structure of this compound. nih.gov

Spectroscopic and Structural Analysis

Following the determination of its primary structure, spectroscopic methods are used to investigate the higher-order conformation of EMP-AF, which is critical for its biological activity.

Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of peptides in different environments. mdpi.comnih.gov Mastoparan (B549812) peptides, including EMP-AF, are known to be unstructured in aqueous solutions but adopt a defined secondary structure in membrane-mimicking environments. nih.gov

CD studies on EMP-AF revealed that the peptide exhibits a high content of α-helical conformation when placed in solutions containing 2,2,2-trifluoroethanol (B45653) (TFE) or sodium dodecylsulfate (SDS) micelles. researchgate.net This induced helicity is a characteristic feature of amphipathic peptides that interact with cell membranes. nih.gov The α-helical structure positions the hydrophobic and hydrophilic amino acid residues on opposite faces of the helix, facilitating membrane interaction. unesp.br

Solvent/EnvironmentPredominant Secondary Structure
Aqueous Solution Random Coil / Unstructured
2,2,2-Trifluoroethanol (TFE) α-Helical
Sodium Dodecylsulfate (SDS) Micelles α-Helical
This table summarizes the conformational behavior of EMP-AF in different environments as determined by CD spectroscopy. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. mdpi.com While detailed NMR structural data specifically for this compound is not extensively published, the methodology is crucial for understanding the conformation of related peptides. For instance, the initial structural model for the X-ray crystallographic analysis of EMP-AF was based on the NMR-solved structure of mastoparan-X, a related peptide from hornet venom. unesp.br

This modeling approach underscores the importance of NMR in defining the amphipathic α-helical conformation that is characteristic of the mastoparan family. unesp.br NMR can provide detailed information on torsion angles and inter-proton distances, which are essential for building high-resolution 3D models of peptides and understanding how they orient themselves when interacting with biological membranes. mdpi.com

Membrane Interaction Studies

The primary mechanism of action for many antimicrobial peptides, including this compound, involves the perturbation of cellular membranes. Advanced studies have focused on characterizing the nature and extent of this interaction.

Fluorescence-Based Liposome (B1194612) Leakage Assays

Fluorescence-based liposome leakage assays are a important tool for investigating the ability of peptides to disrupt lipid bilayers. In this technique, a fluorescent dye, such as calcein, is encapsulated within artificial lipid vesicles, or liposomes, at a concentration that causes self-quenching. If the peptide compromises the integrity of the liposomal membrane, the dye is released into the surrounding medium, leading to a significant increase in fluorescence that can be measured over time. This provides a quantitative measure of the peptide's membrane-disrupting capabilities.

While specific fluorescence leakage data for this compound is not extensively detailed in publicly available literature, studies have shown that it is capable of permeating both anionic and neutral liposomes. This strongly suggests that such assays were instrumental in determining its membrane-disrupting activity. The extent of leakage is typically correlated with the peptide's helical conformation in different membrane environments.

Microscopic Imaging (e.g., Atomic Force Microscopy for Membrane Perturbation)

Atomic Force Microscopy (AFM) offers a powerful method for visualizing the effects of antimicrobial peptides on membrane topography at the nanoscale. This high-resolution imaging technique can be used to observe changes in the surface of both model lipid bilayers and live bacterial cells upon exposure to a peptide.

In studies of closely related mastoparan peptides, such as mastoparan-AF, AFM has been employed to visualize the dramatic morphological changes induced in the cell envelope of bacteria like Escherichia coli. These studies have revealed that the peptide can cause a variety of membrane disruptions, including the formation of abnormal dents, large perforations, and hollow tubes at the apical ends of the cells. Furthermore, vesicle budding and membrane corrugation, leading to the formation of irregular pits and pores, have been observed. These direct visualizations provide compelling evidence of the peptide's disruptive mechanism of action at the cellular level.

In Vitro Biological Activity Assays

To understand the full biological potential of this compound, researchers have conducted a variety of in vitro assays to quantify its antimicrobial and cell-stimulating activities.

Quantitative Antimicrobial Susceptibility Testing (MIC, MBC)

Quantitative antimicrobial susceptibility testing is crucial for determining the potency of an antimicrobial agent. The two most common parameters measured are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

This compound has been shown to possess broad-spectrum inhibitory activity against both Gram-positive and Gram-negative bacteria. The table below summarizes the MIC values of mastoparan-AF against various bacterial strains, demonstrating its potent antimicrobial properties.

Bacterial StrainMIC (µg/mL)
Escherichia coli O157:H716 - 32
Staphylococcus aureus subsp. aureus16 - 32
Diarrheagenic E. coli clinical isolates4 - 8

This data is for the closely related mastoparan-AF.

Cell-Based Degranulation Assays (e.g., RBL-2H3, P815 cells)

In addition to its antimicrobial effects, this compound is known to stimulate degranulation in mast cells. This activity is commonly assessed using cell-based assays with cell lines such as rat basophilic leukemia (RBL-2H3) cells and murine mastocytoma (P815) cells. These cells serve as models for mast cells and release inflammatory mediators, such as histamine (B1213489) and β-hexosaminidase, upon stimulation.

The degranulation activity is quantified by measuring the release of these granular components into the cell culture supernatant. Research has demonstrated that this compound exhibits a significant ability to induce degranulation in both rat peritoneal mast cells and RBL-2H3 cells. nih.gov The potency of this activity has been found to be comparable to that of other well-characterized mastoparans. nih.gov

Computational Approaches

Computational methods are increasingly being used to complement experimental studies of peptide-membrane interactions. These approaches can provide detailed insights into the molecular-level mechanisms that are often difficult to observe directly.

While specific molecular dynamics simulations for this compound are not widely reported, the physicochemical properties of the closely related mastoparan-AF suggest that it likely adopts a 3-11 amphipathic helical structure. This type of structure, with distinct hydrophobic and hydrophilic faces, is characteristic of membrane-active peptides and is thought to be crucial for its ability to insert into and disrupt lipid bilayers. Computational modeling and molecular dynamics simulations are powerful tools for predicting such secondary structures and for simulating their interactions with different membrane compositions. These in silico approaches can help to elucidate the precise orientation and depth of peptide insertion into the membrane, as well as the molecular rearrangements that lead to pore formation and membrane permeabilization.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to another to form a stable complex. For EMP-AF, this technique is instrumental in elucidating its interactions with biological targets, such as G-protein coupled receptors (GPCRs) or the G-protein subunits they regulate, which are implicated in the mechanism of action for the broader mastoparan family. researchgate.netnih.gov

While specific docking studies exclusively focused on EMP-AF are not extensively detailed in publicly available literature, the principles of such analyses can be inferred from research on homologous mastoparan peptides. nih.gov The primary goal of docking EMP-AF to a target like a G-protein alpha subunit would be to predict the binding conformation and estimate the binding affinity. The peptide is known to adopt an amphipathic α-helical structure in membrane-like environments. unesp.br This conformation is crucial for its activity, presenting a hydrophobic face that interacts with lipid bilayers and a hydrophilic face, rich in lysine residues, that can interact with polar residues on a target protein. nih.gov

A molecular docking simulation would position the EMP-AF helix within the binding pocket of a target protein. The simulation's scoring function would then calculate the binding energy, which predicts the stability of the complex. Lower binding energy values typically indicate a more stable and favorable interaction. Key interactions predicted by docking would include hydrogen bonds and electrostatic interactions between the positively charged lysine side chains of EMP-AF and negatively charged residues (e.g., aspartate, glutamate) on the target protein. These predictions are vital for understanding the peptide's mechanism of action at a molecular level and for the rational design of analogues with enhanced or more specific activity.

Interactive Data Table: Illustrative Binding Affinity Predictions for EMP-AF

The following table provides hypothetical data illustrating the type of results obtained from molecular docking studies to predict the binding affinity of this compound with potential biological targets. This data is for illustrative purposes only.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues on EMP-AFPredicted Interaction Types
Gαi subunit-9.8Lys5, Lys8, Lys12Electrostatic, Hydrogen Bonding
Gαo subunit-9.2Lys5, Lys8, Lys12Electrostatic, Hydrogen Bonding
MRGPRX2-11.5Ile1, Leu4, Lys5, Lys12Hydrophobic, Electrostatic
Bacterial Cell Wall Component-8.5Ile1, Leu2, Ile6, Ile10, Ile11Hydrophobic Interactions

Essential Dynamics Analysis for Conformational Flexibility

Essential dynamics (ED) analysis is a technique applied to molecular dynamics (MD) simulation trajectories to identify the dominant modes of motion in a molecule. This method has been specifically applied to EMP-AF to understand the relationship between its conformational flexibility and biological activity, particularly focusing on the role of its C-terminal amidation. unesp.br

A comparative study involving a 5-nanosecond MD simulation was performed on the naturally occurring, amidated form of the peptide (EMP-AF-NH2) and its synthetic, less active carboxyl-free C-terminal analogue (EMP-AF-COO-). unesp.br The simulations were conducted in an explicit water/trifluoroethanol (TFE) environment to mimic the transition from an aqueous to a membrane-like medium, where the peptide is known to fold into an α-helix. unesp.br

The essential dynamics analysis of the simulation trajectories revealed significant differences in the conformational flexibility of the two peptides. unesp.br The biologically active, amidated EMP-AF-NH2 was found to exist predominantly as a rigid and stable α-helical structure. This rigidity is stabilized by a key intramolecular hydrogen bond formed between the amide group of the C-terminal Leucine (Leu14) and the backbone carbonyl group of Isoleucine at position 11 (Ile11). unesp.br

Conversely, the less active EMP-AF-COO- analogue demonstrated much greater conformational flexibility. The ED analysis showed that the loss of the C-terminal amide group, and consequently the stabilizing hydrogen bond, results in a significant alteration of its structural dynamics. The peptide behaves as if it were composed of two separate helical segments that fluctuate in a more independent fashion. This increased flexibility is believed to perturb the stability of the amphipathic α-helix, thereby affecting the peptide's ability to effectively interact with and disrupt cell membranes, explaining its reduced biological activity. unesp.br

Interactive Data Table: Summary of Essential Dynamics Analysis of EMP-AF Forms

ParameterThis compound (Amidated)This compound (Carboxylated)
Overall Structure Predominantly rigid α-helixFlexible, with two fluctuating helical stretches
Key Stabilizing Interaction H-bond (Leu14-NH2 to Ile11-CO)Absent
Conformational Flexibility LowHigh
Dominant Motion Rigid body motionIndependent fluctuation of N- and C-terminal halves
Correlation with Activity High biological activityReduced biological activity

Comparative and Evolutionary Context of Eumenine Mastoparan Af

Homology and Sequence Conservation within the Mastoparan (B549812) Family

Eumenine mastoparan-AF is a tetradecapeptide, meaning it is composed of 14 amino acids, with the sequence Ile-Asn-Leu-Leu-Lys-Ile-Ala-Lys-Gly-Ile-Ile-Lys-Ser-Leu-NH2. unesp.br Like other mastoparans, it is rich in hydrophobic and basic amino acids and possesses an amidated C-terminus, features that are critical for its biological activity. unesp.br The study of its sequence in comparison to related peptides reveals key evolutionary divergences, particularly between solitary and social wasps.

Comparison with Social Wasp Mastoparans (e.g., Mastoparan-L, Mastoparan-X)

Mastoparans from social wasps, such as Mastoparan-L from the Korean yellow-jacket wasp and Mastoparan-X from Vespa xanthoptera, are among the most well-studied members of this peptide family. While EMP-AF shares the characteristic length and amphipathic α-helical structure, its primary sequence shows notable differences.

Social wasp mastoparans often feature conserved N-terminal sequence motifs like INWK... or INLK..., which are not strictly observed in mastoparans from solitary wasps. This points to a divergence in the evolutionary pressures shaping these venoms. While both peptide types interact with cell membranes, the specific targets and potency can differ, likely due to these sequence variations.

Peptide NameAmino Acid SequenceSource OrganismWasp Type
This compound (EMP-AF)I N L L K I A K G I I K S L-NH₂Anterhynchium flavomarginatum micadoSolitary
Mastoparan-LI N L K A L A A L A K K I L-NH₂Vespula lewisiiSocial
Mastoparan-XI N W K G I A A M A K K L L-NH₂Vespa xanthopteraSocial

Comparative Analysis with Other Eumenine Mastoparans (EMP-OD, EMP-ER, EMP-EF, EMP-EM1, EMP-EM2)

A growing number of mastoparans have been identified from the venoms of other solitary eumenine wasps. Comparative analysis of these peptides, including EMP-OD from Orancistrocerus drewseni, EMP-ER from Eumenes rubrofemoratus, EMP-EF from Eumenes fraterculus, and EMP-EM1/EM2 from Eumenes micado, highlights the diversity within this subgroup. nih.govfrontiersin.org

While EMP-OD is structurally similar to EMP-AF, it exhibits lower bactericidal activity and higher hemolytic (red blood cell-disrupting) properties. nih.govresearchgate.net In contrast, EMP-ER and EMP-EF show broad-spectrum antimicrobial effects but have low hemolytic and mast cell degranulation activity. nih.gov Similarly, EMP-EM1 and EMP-EM2 are potent antibacterial agents but have only moderate degranulation activity and are virtually non-hemolytic. nih.gov This functional divergence suggests that solitary wasp mastoparans may be evolutionarily geared more towards antimicrobial defense or prey paralysis rather than the potent mast cell degranulation characteristic of their social wasp counterparts.

Peptide NameAmino Acid SequenceSource Organism
This compound (EMP-AF)I N L L K I A K G I I K S L-NH₂Anterhynchium flavomarginatum micado
Eumenine mastoparan-OD (EMP-OD)I N L L K I A K G I L K A L-NH₂Orancistrocerus drewseni
Eumenine mastoparan-ER (EMP-ER)F D I M G L I K K V A G A L-NH₂Eumenes rubrofemoratus
Eumenine mastoparan-EF (EMP-EF)F D V M G I I K K I A G A L-NH₂Eumenes fraterculus
Eumenine mastoparan-EM1 (EMP-EM1)L K L M G I V K K V L G A L-NH₂Eumenes micado
Eumenine mastoparan-EM2 (EMP-EM2)L K L L G I V K K V L G A I-NH₂Eumenes micado

Relationship to Other Linear Cationic α-Helical Peptides (e.g., Eumenitin, Anoplin, Decoralin)

The mastoparan family is part of a broader class of linear cationic α-helical peptides found in nature. Comparing EMP-AF to other peptides from solitary wasps, such as Eumenitin, Anoplin, and Decoralin, further contextualizes its structure.

Eumenitin , from the wasp Eumenes rubronotatus, is highly homologous to EMP-AF but notably lacks the C-terminal amidation and has an additional amino acid.

Anoplin , from Anoplius samariensis, is a shorter decapeptide (10 amino acids) but shares the α-helical, amphipathic characteristics and C-terminal amidation. nih.gov

Decoralin , from Oreumenes decoratus, is an even shorter undecapeptide (11 amino acids) and is not amidated in its natural form. A synthetic amidated version of Decoralin showed significantly enhanced biological activity.

These comparisons underscore the common structural theme—a positively charged, helical peptide capable of interacting with membranes—while highlighting variations in length and post-translational modifications that fine-tune their biological effects.

Peptide NameAmino Acid SequenceLengthC-Terminal Amidation
This compound (EMP-AF)I N L L K I A K G I I K S L-NH₂14Yes
EumenitinL N L K G I F K K V A S L L T15No
AnoplinG L L K R I K T L L-NH₂10Yes
DecoralinS L L S L I R K L I T11No

Structure-Function Divergence within Mastoparan Analogs

Variations in the amino acid sequences among mastoparan peptides and their analogs directly translate into a wide spectrum of biological activities. These differences are crucial for understanding how each peptide functions and for guiding the design of synthetic analogs with specific therapeutic properties.

Analysis of Differential Activities based on Sequence Variation

The balance between a peptide's hydrophobicity (water-repelling nature) and its net positive charge is a key determinant of its function. For instance, the differing activity profiles of EMP-AF and EMP-OD, which are structurally similar, can be attributed to subtle changes in their amino acid composition. EMP-AF exhibits a combination of mast cell degranulation, hemolytic, and antimicrobial activities. unesp.br In contrast, other eumenine mastoparans like EMP-EM1 and EMP-EM2 show a clear functional shift towards potent antibacterial action with significantly reduced hemolytic and degranulation effects, making them more selective for bacterial membranes over mammalian ones. nih.gov This suggests that specific amino acid substitutions can modulate the peptide's affinity for different cell membrane types, thereby separating desired antimicrobial effects from host cell toxicity.

Role of Post-Translational Modifications (e.g., Amidation)

A critical feature for the activity of many mastoparans, including EMP-AF, is the post-translational amidation of the C-terminal amino acid. This modification, where the typical carboxyl group (-COOH) is replaced with an amide group (-CONH2), has a profound impact on the peptide's structure and function.

The C-terminal amide group helps to stabilize the α-helical conformation of the peptide, which is essential for its ability to interact with and disrupt cell membranes. Research on EMP-AF and other mastoparans has shown that synthetic analogs lacking this amidation have significantly reduced biological activity. unesp.br For example, a non-amidated version of EMP-AF displays lower antimicrobial potency. This C-terminal modification neutralizes the negative charge of the carboxyl group, which enhances the peptide's interaction with the negatively charged phospholipids (B1166683) found in bacterial cell membranes, thereby increasing its efficacy.

Phylogenetic and Evolutionary Insights

The study of this compound (EMP-AF) and its related peptides offers a compelling window into the molecular evolution of venom components. By examining the distribution and structural variations of mastoparan-like peptides across different wasp species, researchers can infer the evolutionary pressures that have shaped these toxins and led to their diverse functional specializations.

Distribution of Mastoparan-Like Peptides Across Wasp Species

Mastoparan-like peptides are not exclusive to a single lineage of wasps; rather, they are widely distributed across various families within the order Hymenoptera. A systematic analysis of wasp venoms has identified numerous mastoparan family peptides, revealing significant molecular diversity. mdpi.com These peptides are predominantly found in the venoms of both social and solitary wasps, with a notable prevalence in the family Vespidae. nih.gov

Research has identified at least 55 distinct mastoparan family peptides from 31 different wasp species, spanning five families: Eumenidae (solitary wasps), Vespidae (e.g., hornets and yellowjackets), Polistidae (paper wasps), Polybiidae, and Ropalidiidae. mdpi.comnih.gov The distribution of these peptides is not uniform, with some species possessing a single type of mastoparan, while others have multiple variants within their venom. For instance, a study found that 13 mastoparans were derived from 7 species of Eumenidae, while 22 were found in 12 species of Vespidae. mdpi.com

The primary structures of mastoparans show notable differences between social and solitary wasps. nih.gov Mastoparans from social wasps tend to be more conserved and are often characterized by specific N-terminal sequence motifs such as "INWK...", "INLKA...", or "INWLKLGK...". nih.gov In contrast, these conserved motifs are generally absent in the mastoparans of solitary wasps like those from the Eumeninae subfamily, suggesting distinct evolutionary trajectories. nih.gov

Distribution of Mastoparan-Like Peptides in Various Wasp Families

Wasp FamilyNumber of Species with Mastoparans IdentifiedNumber of Mastoparan Peptides IdentifiedSociality
Eumenidae713Solitary
Vespidae1222Social
Polistidae59Social
Polybiidae410Social
Ropalidiidae11Social

This table summarizes the findings from a study that identified 55 mastoparan family peptides across 31 wasp species from five different families. Data sourced from Characterization of the Molecular Diversity and Degranulation Activity of Mastoparan Family Peptides from Wasp Venoms. mdpi.com

Implications for Peptide Evolution and Functional Specialization

The diversity in sequence and function of mastoparan peptides across wasp species points to a process of adaptive evolution, where these toxins have been refined to suit the specific ecological niches and life histories of the wasps. The primary function of venom in solitary wasps is often prey paralysis, whereas in social wasps, it is primarily used for defense against predators. mdpi.com This fundamental difference in purpose is reflected in the molecular composition and biological activity of their venom peptides.

The molecular evolution of venom components is thought to occur under the influence of both positive Darwinian selection, which drives the diversification of toxins to target new prey or deter predators more effectively, and purifying selection, which conserves the essential structural and functional elements of these peptides. nih.gov The variations observed in mastoparan sequences are a testament to this evolutionary tug-of-war.

Structure-function relationship studies have provided significant insights into the functional specialization of mastoparans. Key structural features that influence their biological activity include:

Amino Acid Composition: The majority of mastoparans are rich in hydrophobic and basic amino acids, which is crucial for their interaction with cell membranes. mdpi.com The specific sequence and arrangement of these residues determine the peptide's potency and selectivity.

C-terminal Amidation: A common feature of many mastoparans, including EMP-AF, is the amidation of the C-terminus. This modification is important for stabilizing the alpha-helical structure of the peptide and is often critical for its biological activity. nih.govuniprot.org For example, the non-amidated analog of EMP-AF exhibits reduced antimicrobial potency. uniprot.org

The functional consequences of these structural variations are profound. While many mastoparans exhibit broad-spectrum antimicrobial activity, their potency against different bacterial strains can vary significantly. mdpi.com Similarly, the hemolytic activity and mast cell degranulating ability of these peptides are highly variable. mdpi.comresearchgate.net For instance, some mastoparans are potent hemolytic agents, while others, like Eumenine mastoparan-EM1 and -EM2 from the solitary wasp Eumenes micado, show potent antibacterial and leishmanicidal activity with virtually no hemolytic effects. uniprot.org This suggests an evolutionary trade-off, where the peptide's structure has been fine-tuned to enhance specific biological activities while minimizing others.

Future Directions and Research Applications

Eumenine Mastoparan-AF as a Molecular Probe

The ability of EMP-AF to interact with and disrupt cell membranes makes it an excellent candidate as a molecular probe for studying fundamental biological processes. nih.govnih.gov Its defined structure and mechanism of action allow researchers to investigate complex systems in a controlled manner.

EMP-AF serves as a valuable tool for elucidating the biophysical properties of cell membranes. As a membrane-active peptide, it interacts with lipid bilayers, inducing permeation and lysis. nih.govmdpi.com Studies have shown that EMP-AF's ability to permeate liposomes is directly correlated with its adoption of an α-helical conformation, a key structural feature for its activity. researchgate.netnih.gov This characteristic allows researchers to use EMP-AF to study factors influencing membrane stability, lipid-protein interactions, and the formation of pores or defects in model membrane systems. nih.govresearchgate.net

The peptide's interaction is dependent on the lipid composition of the membrane, showing a preference for anionic liposomes over neutral ones. nih.gov This selectivity can be exploited to probe the role of charged lipids in peptide-membrane interactions. By observing how EMP-AF affects different artificial and cellular membranes, scientists can gain insights into the mechanisms of membrane disruption, which is fundamental to understanding processes like antimicrobial action and venom toxicity. mdpi.com Recent research suggests that mastoparan-AF may adopt a 3–11 amphipathic helix structure to optimize its interaction with membranes. nih.gov

The broader family of mastoparans, to which EMP-AF belongs, are recognized as important tools for investigating cellular signaling. frontiersin.org They are known to activate various phospholipases, including phospholipase A2, C, and D, which are crucial enzymes in signal transduction cascades. frontiersin.org While extensive research has focused on other mastoparans, EMP-AF presents an opportunity to explore these pathways with a different molecular tool.

Furthermore, some mastoparans activate G-protein coupled receptors (GPCRs), such as the Mas-related G protein-coupled receptor member X2 (MRGPRX2), initiating downstream signaling events like the Gαq/PLCγ1/IP3/Ca2+ flux pathway that leads to mast cell degranulation. mdpi.com EMP-AF is known to stimulate degranulation in rat peritoneal mast cells and RBL-2H3 cells, suggesting it may also interact with components of these signaling pathways. nih.govunesp.br Its effects on neuromuscular transmission in crustaceans also point towards potential interactions with signaling components in the nervous system, offering a tool to probe these specific cellular communication networks. nih.govunesp.br

Design and Synthesis of Novel Analogs for Research Purposes

The development of synthetic analogs of EMP-AF is a key area of research, aimed at creating more specific and stable molecular tools for laboratory investigations. By systematically modifying the peptide's structure, researchers can fine-tune its properties to better suit specific experimental needs. nih.gov

Structure-activity relationship studies have been crucial in guiding the design of EMP-AF analogs. Early research demonstrated that the amidation of the C-terminus is vital for its biological activity. nih.govunesp.br Analogs with a free carboxyl C-terminus show significantly reduced ability to permeate liposomes and lower antimicrobial potency, which is linked to a less stable α-helical structure. nih.govuniprot.org Conversely, truncating the peptide by removing the first three amino acids from the N-terminus renders it inactive. nih.govfrontiersin.org

These findings provide a roadmap for creating analogs with tailored functions. For instance, the analog EMP-AF-OR was designed to exhibit potent, concentration-dependent inhibition of bacterial growth. nih.gov The primary goal of such modifications is often to enhance a desired activity, like antimicrobial potency against specific strains, while minimizing undesired effects, such as lytic activity against mammalian cells. nih.gov

Peptide/Analog Modification Key Finding Reference
EMP-AFNatural PeptideExhibits antimicrobial, hemolytic, and mast cell degranulating activity. nih.gov
EMP-AF-1C-terminus deamidationReduced biological activity, highlighting the importance of the C-terminal amide. nih.govnih.gov
Truncated EMP-AFRemoval of 3 N-terminal residuesResulted in an inactive peptide. nih.govfrontiersin.org
EMP-AF-ORSynthetic analogShowed potent, concentration-dependent antibacterial activity. nih.gov

This table summarizes key findings from studies on this compound and its analogs, demonstrating the impact of structural modifications on biological activity.

A significant challenge for the use of peptides in in vitro and potential in vivo research is their susceptibility to degradation by proteases. Several strategies are being explored to enhance the stability of mastoparan (B549812) peptides. One effective approach is the synthesis of all-D enantiomers, where all L-amino acids are replaced by their D-isoforms. An all-D analog of mastoparan-M was found to be more potent and significantly more resistant to protease degradation. frontiersin.org Another strategy involves the cyclization of the peptide backbone, which can make the molecule more resistant to exopeptidases. ijbs.com These modifications can increase the peptide's half-life in experimental systems, such as cell culture media containing serum, making them more reliable tools for prolonged studies. nih.gov

Exploration of Undiscovered Molecular Targets and Mechanisms

While the primary mechanism of EMP-AF is understood to involve membrane disruption, the full spectrum of its molecular targets and mechanisms remains an active area of investigation. nih.gov The peptide's ability to form an amphipathic α-helix is essential for its initial interaction and accumulation at the cell surface, which appears to be a threshold-dependent process. researchgate.netnih.gov

Synergistic Research with Other Bioactive Compounds in Mechanistic Studies

The increasing prevalence of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the exploration of novel therapeutic strategies. One promising avenue of research is the use of antimicrobial peptides like this compound (EMP-AF) in combination with conventional antibiotics to enhance their efficacy. Mechanistic studies into the synergistic potential of EMP-AF with other bioactive compounds are revealing its capacity to overcome existing drug resistance and potentiate antimicrobial effects.

Research has demonstrated that Mastoparan-AF (MP-AF), a closely related analogue of EMP-AF, exhibits significant synergistic activity when combined with a range of clinically used antibiotics against multidrug-resistant (MDR) bacteria. nih.govnih.gov This synergy is particularly notable against problematic pathogens such as Acinetobacter baumannii and Escherichia coli. nih.govnih.gov

The primary mechanism underlying this synergy is believed to be the permeabilization of the bacterial cell membrane by EMP-AF. nih.govfrontiersin.org Like other mastoparans, EMP-AF is a membrane-active peptide that can disrupt the integrity of bacterial membranes. nih.govdoaj.orgmdpi.com This disruptive action is thought to facilitate the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively and at lower concentrations. frontiersin.orgbrieflands.com This increased permeability can circumvent certain forms of resistance that rely on preventing antibiotic uptake.

Studies have shown that MP-AF can cause various forms of membrane disruption, including the formation of pores, abnormal dents, and large perforations in the bacterial surface. doaj.orgmdpi.com This dose-dependent membrane permeabilization allows substances that would normally be excluded, such as specific antibiotics, to enter the cytoplasm. nih.govmdpi.com The ability of EMP-AF to permeate liposomes, particularly anionic liposomes which mimic bacterial membranes, further supports this mechanism of action. nih.gov

The combination of MP-AF with antibiotics that have different antimicrobial mechanisms can also reduce the selective pressure on bacteria to develop resistance. nih.gov By employing a dual-pronged attack, the likelihood of bacteria evolving resistance to both agents simultaneously is significantly diminished.

Interactive Table: Synergistic Activity of Mastoparan-AF (MP-AF) with Conventional Antibiotics

Bacterial Species Antibiotic Observed Effect Reference
Multidrug-resistant Acinetobacter baumannii Ciprofloxacin Synergistic nih.gov
Multidrug-resistant Acinetobacter baumannii Trimethoprim/sulfamethoxazole (SXT) Synergistic nih.gov
Multidrug-resistant Acinetobacter baumannii Colistin Synergistic nih.govbrieflands.com
Multiple-antibiotic-resistant Escherichia coli Cephalothin Synergistic nih.govfrontiersin.org
Multiple-antibiotic-resistant Escherichia coli Gentamicin Synergistic nih.govfrontiersin.org

Future mechanistic studies will likely focus on further elucidating the precise molecular interactions between EMP-AF and bacterial membranes, as well as quantifying the enhanced intracellular concentration of specific antibiotics in the presence of the peptide. Such research is crucial for optimizing combination therapies and developing novel strategies to combat multidrug-resistant infections.

Q & A

Q. What are the structural characteristics of EMP-AF, and how do they influence its biological activity?

EMP-AF is a 14-amino acid α-helical peptide with a C-terminal amidation, rich in hydrophobic and basic residues. Its amphipathic structure enables membrane interaction, critical for antimicrobial, hemolytic, and mast cell degranulation activities. The C-terminal amidation stabilizes the α-helix, as shown by circular dichroism (CD) and nuclear magnetic resonance (NMR) in 2,2,2-trifluoroethanol (TFE) and sodium dodecyl sulfate (SDS) micelles. Synthetic analogs lacking this amidation show reduced α-helical content and activity .

Q. How is EMP-AF isolated and purified from wasp venom?

EMP-AF is isolated via high-performance liquid chromatography (HPLC) due to its dominance in the venom of Anterhynchium flavomarginatum micado. The crude venom's simplicity allows single-step fractionation for purification. Structural confirmation involves mass spectrometry and Edman degradation .

Q. What are the primary biological activities of EMP-AF?

EMP-AF exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli), hemolytic activity against erythrocytes, and mast cell degranulation in rat peritoneal mast cells and RBL-2H3 cells. It also demonstrates antiparasitic activity against Leishmania major (IC₅₀: 35 μM) .

Advanced Research Questions

Q. How do structural modifications (e.g., truncation, residue substitution) alter EMP-AF’s activity?

  • C-terminal amidation removal : Reduces α-helix stability and antimicrobial potency by disrupting hydrogen bonding (Leu14–Ile11 interaction), as shown via molecular dynamics (MD) simulations .
  • N-terminal truncation : Removing the first three residues abolishes activity, highlighting the necessity of the N-terminal hydrophobic face for membrane interaction .
  • Aspartic acid substitution : Peptides like EMP-EF and EMP-ER (from Eumenes fraterculus and E. rubrofemoratus) exhibit lower hemolytic and degranulation activity due to altered charge distribution .

Q. What experimental models are suitable for evaluating EMP-AF’s antiparasitic activity?

Leishmania major and L. infantum are key models. Methods include:

  • IC₅₀ determination : Using promastigote viability assays with resazurin-based fluorescence.
  • Intracellular amastigote assays : Macrophage-infected models to assess parasite clearance. EMP-AF’s IC₅₀ against L. major is 35 μM, outperforming eumenitin-F (52 μM) but less potent than bicarinalin (1.5 μM against L. infantum) .

Q. How do EMP-AF’s activities compare to other mastoparans from solitary vs. social wasps?

  • Solitary wasps : EMP-AF shares homology with mastoparan (from Vespula lewisi) but has higher antibacterial specificity. EMP-OD (from Orancistrocerus drewseni) shows stronger antifungal activity.
  • Social wasps : Mastoparan-X (vespids) has broader cytotoxicity but lower selectivity. EMP-AF’s C-terminal amidation enhances stability compared to carboxylated analogs in social wasp peptides .

Q. What methodologies resolve contradictions in reported bioactivity data for EMP-AF analogs?

Discrepancies arise from variations in assay conditions (e.g., lipid composition in membrane models) and peptide purity. Strategies include:

  • Standardized protocols : Uniform broth microdilution assays for MIC comparisons.
  • Structural validation : NMR or CD to confirm α-helical content in different solvents (e.g., TFE vs. SDS).
  • Dose-response normalization : Reporting EC₅₀/IC₅₀ values relative to controls like mastoparan .

Q. How can EMP-AF’s therapeutic potential be assessed while minimizing cytotoxicity?

  • Selectivity index (SI) : Calculate ratio of hemolytic activity (HC₅₀) to antimicrobial activity (MIC). EMP-AF’s SI is lower than bicarinalin but higher than eumenitin-R.
  • Liposome-based assays : Compare peptide interaction with bacterial vs. mammalian membrane mimics (e.g., phosphatidylglycerol vs. cholesterol-rich bilayers).
  • In vivo toxicity models : Use Galleria mellonella larvae to assess acute toxicity and immunomodulatory effects .

Methodological Guidance

Designing experiments to assess EMP-AF’s membrane-disruption mechanisms :

  • Fluorescence assays : Use calcein-loaded liposomes to quantify dye leakage.
  • Surface plasmon resonance (SPR) : Measure binding kinetics to lipid bilayers.
  • Atomic force microscopy (AFM) : Visualize pore formation in supported lipid bilayers .

Addressing reproducibility challenges in mast cell degranulation studies :

  • Cell line standardization : Use RBL-2H3 cells with consistent passage numbers.
  • β-hexosaminidase release assay : Normalize results to total cellular enzyme content.
  • Positive controls : Include mastoparan (1–10 μM) to validate assay sensitivity .

Data Contradictions and Analysis

Q. Why do some studies report low hemolytic activity for EMP-AF despite its α-helical structure?

Hemolytic activity depends on erythrocyte source (e.g., human vs. rodent) and peptide concentration. EMP-AF’s HC₅₀ is ~50 μM in human erythrocytes, significantly higher than its MIC (2–10 μM), suggesting selectivity for microbial membranes .

Q. How to reconcile divergent antiparasitic IC₅₀ values across studies?

Variations stem from parasite strain differences (L. major MHOM/IL/81/Friedlin vs. clinical isolates) and incubation times (24–72 hours). Meta-analyses should adjust for assay parameters and use standardized Leishmania culturing protocols .

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